![molecular formula C20H18N2O2 B5873157 3-methoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5873157.png)
3-methoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide, also known as MPBA, is a chemical compound that has been extensively researched for its potential applications in various scientific fields. This compound belongs to the class of benzamide derivatives and is known for its unique chemical structure and properties.
Wirkmechanismus
The mechanism of action of 3-methoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide involves its binding to specific receptors in the body, including the dopamine D2 receptor and the serotonin 5-HT1A receptor. This binding results in the modulation of various biochemical pathways, leading to the observed physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, analgesic, and anti-cancer properties. This compound has also been shown to modulate the levels of various neurotransmitters in the brain, leading to potential applications in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-methoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide in lab experiments include its high purity level, unique chemical structure, and potential applications in various scientific fields. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the research and development of 3-methoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide, including:
1. Further studies on the mechanism of action of this compound to fully understand its potential applications in various scientific fields.
2. Development of new synthetic methods for this compound to improve its purity and yield.
3. Exploration of the potential applications of this compound in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
4. Investigation of the potential toxicity of this compound and its safety profile for use in humans.
5. Development of new derivatives of this compound with improved properties and potential applications.
In conclusion, this compound is a unique chemical compound that has shown promising results in various scientific fields. Its potential applications in the treatment of various diseases, including cancer and neurological disorders, make it an attractive target for further research and development. However, further studies are needed to fully understand its mechanism of action and potential toxicity before it can be used in humans.
Synthesemethoden
The synthesis of 3-methoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide involves the reaction of 4-(4-pyridinylmethyl)aniline with 3-methoxybenzoyl chloride in the presence of a base catalyst. The reaction yields this compound as a white crystalline solid with a high purity level.
Wissenschaftliche Forschungsanwendungen
3-methoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide has been studied extensively for its potential applications in various scientific fields, including medicinal chemistry, pharmaceuticals, and biochemistry. This compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Eigenschaften
IUPAC Name |
3-methoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c1-24-19-4-2-3-17(14-19)20(23)22-18-7-5-15(6-8-18)13-16-9-11-21-12-10-16/h2-12,14H,13H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGVQTRYITAULHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.